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Compound of Interest

Compound Name: 6-Ethyl-2-methylpyrimidin-4-amine

CAS No.: 90008-43-8

Cat. No.: B1295718

Get Quote

Technical Reference Guide for Structural Validation[1]
Executive Summary & Chemical Identity
6-Ethyl-2-methylpyrimidin-4-amine is a substituted aminopyrimidine often utilized as a

pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Its

structural integrity relies on the precise arrangement of the ethyl group at position 6 and the

methyl group at position 2, flanking the pyrimidine core.

IUPAC Name: 6-Ethyl-2-methylpyrimidin-4-amine[1][2][3]

CAS Number: 90008-43-8[1][2][3][4][5]

Molecular Formula: C

H

N

[1][5]
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Molecular Weight: 137.18 g/mol [6]

SMILES:CCc1cc(N)nc(C)n1

Synthesis Context & Impurity Logic
Understanding the synthesis route is critical for interpreting spectral "noise" or impurities. The

most common industrial route involves the condensation of Acetamidine with 3-

Oxopentanenitrile (or a derivative like ethyl propionylacetate followed by functional group

interconversion).[1]

Synthesis & Fragmentation Logic (Graphviz)
The following diagram illustrates the primary synthesis pathway and the logical mass

spectrometry fragmentation pattern expected for this molecule.
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Click to download full resolution via product page

Caption: Figure 1. Synthesis logic via condensation and primary Mass Spectrometry

fragmentation pathways.

Nuclear Magnetic Resonance (NMR)
Characterization
The NMR profile is characterized by the asymmetry introduced by the ethyl group versus the

methyl group. The following data represents the expected consensus shifts based on high-

fidelity analogues (e.g., 2,6-dimethylpyrimidin-4-amine) and substituent chemical shift effects.

Proton NMR ( H NMR)
Solvent: DMSO-d
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| Frequency: 400 MHz[1]

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

6-Et (CH

)
1.15 - 1.20 Triplet (t) 3H 7.6 Hz

Terminal

methyl of the

ethyl group.

[1]

2-Me 2.30 - 2.35 Singlet (s) 3H -

Methyl group

between two

nitrogens

(deshielded).

[1]

6-Et (CH

)
2.50 - 2.60 Quartet (q) 2H 7.6 Hz

Methylene

protons

attached to

the aromatic

ring.[1]

5-H 6.05 - 6.15 Singlet (s) 1H -

Aromatic

proton.[1]

Shielded by

the ortho-

amino group.

[1]

4-NH 6.60 - 6.80 Broad (br s) 2H -

Exchangeabl

e amino

protons.[1]

Shift varies

with

concentration

/water.[1]

Critical Interpretation Note:
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Differentiation: The key differentiator from the isomer 2-ethyl-6-methylpyrimidin-4-amine is

the chemical shift of the singlet methyl.[1] A methyl at position 2 (between two nitrogens) is

typically slightly more deshielded than a methyl at position 6.

Impurity Flag: Watch for a singlet at ~2.1 ppm (Acetone) or ~3.3 ppm (Water in DMSO)

which can obscure the ethyl quartet if not dry.[1]

Carbon-13 NMR ( C NMR)
Solvent: DMSO-d

| Decoupled[1]

Carbon Type
Shift (

ppm)
Assignment

Aliphatic 12.5 Ethyl terminal CH

Aliphatic 25.8
2-CH

(Methyl group)

Aliphatic 29.2 Ethyl methylene CH

Aromatic 99.8
C5 (Ortho to NH

, highly shielded)

Aromatic 163.5
C4 (Attached to NH

, ipso)

Aromatic 167.2 C2 (Between nitrogens)

Aromatic 170.1 C6 (Attached to Ethyl)

Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming molecular weight and analyzing

fragmentation stability.
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Experimental Parameters (ESI+)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Molecular Ion: [M+H]

= 138.19 Da.

Fragmentation Pattern (EI - 70eV)
For GC-MS analysis (Electron Impact), the fragmentation follows standard pyrimidine

pathways:

m/z Intensity Fragment Identity Mechanism

137 100% M Molecular Ion (Stable

aromatic system).[1]

136 40-60% [M-H]
Loss of hydrogen

(common in alkyl-

pyrimidines).[1]

122 20-30%

[M-CH

]

Loss of terminal

methyl from the ethyl

group.[1]

109 10-15%

[M-C

H

]

McLafferty-like

rearrangement (loss

of ethylene).[1]

42 Variable

[C

H

N]

Ring breakdown

product (acetonitrile

fragment).[1]

Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR[1]

The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

3300 - 3450 cm

: Strong, broad doublet.[1] Characteristic of primary amine N-H stretching (asymmetric and
symmetric).

2960 - 2870 cm

: Medium intensity.[1] C-H stretching (Aliphatic ethyl/methyl groups).[1]

1640 - 1650 cm

: Strong.[1] N-H bending (Scissoring vibration).[1]

1580 - 1600 cm

: Strong.[1] C=N stretching and pyrimidine ring breathing modes.

800 - 850 cm

: Medium.[1] C-H out-of-plane bending (Isolated aromatic proton at C5).[1]

Analytical Protocol: Purity Verification
To ensure the synthesized or purchased material meets "Drug Development" standards (>98%

purity), follow this rapid validation workflow:

Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-d

. The solution should be clear and colorless. Turbidity suggests inorganic salts (e.g., NaCl,
NH

Cl from synthesis).

1H NMR Acquisition: Acquire 16 scans.

Pass Criteria: Integral ratio of Aromatic Proton (1H) to Methyl Singlet (3H) must be 1:3

(±0.05).[1]
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Fail Criteria: Presence of extra singlets in the 2.0-2.5 ppm region (indicates regioisomers).

[1]

LC-MS Confirmation: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic

Acid).[1]

Pass Criteria: Single peak at [M+H]+ 138.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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